molecular formula C11H16ClNO3 B3029620 (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride CAS No. 72747-20-7

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Cat. No. B3029620
CAS RN: 72747-20-7
M. Wt: 245.70
InChI Key: FECZUOHUAFORHP-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a white crystalline powder, soluble in water and ethanol, and has a molecular weight of 241.7 g/mol. This compound has been of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

  • Cardiovascular Pharmacology : A study examined the cardiovascular pharmacological profiles of novel indorenate analogs, including methyl 3‐amino‐(1H‐indol‐3‐yl) propanoate hydrochloride. These compounds showed significant effects on blood pressure and vascular tone, with ester derivatives inducing long-lasting increases in arterial blood pressure (Pérez-Alvarez et al., 1999).

  • Chiral Catalysis in Drug Research : The compound is an important intermediate in pharmaceuticals such as S-dapoxetine. A study using Methylobacterium Y1-6 demonstrated its potential in asymmetric biocatalysis for producing enantiopure compounds, highlighting its significance in drug research (Li et al., 2013).

  • Synthesis of Amino Acids and Pharmaceuticals : Research has been conducted on the synthesis and resolution of amino acids, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituent amino acids in various toxins and pharmaceutical compounds (Shimohigashi et al., 1976).

  • Natural Product Isolation and Characterization : Studies have isolated and characterized compounds like methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate from natural sources, indicating the relevance of such compounds in the study of natural products (Wang et al., 2011).

  • Enzymatic Kinetic Resolution : The compound has been used in the enzymatic kinetic resolution of methyl trans-3-(4-methoxyphenyl)glycidate, a key intermediate for the synthesis of certain drugs (Cantele et al., 2001).

  • Synthesis of Advanced Chiral Synthons : It has also been used in the asymmetric reduction of keto esters to produce chiral alcohols, which are advanced synthons for pharmaceuticals like diltiazem (Chen et al., 2021).

  • Antimicrobial and Antifungal Activities : Research has demonstrated that derivatives containing 3-amino-3-phenylpropanoate exhibit antimicrobial and antifungal activities, making them significant in the development of new therapeutic agents (Mickevičienė et al., 2015).

  • Chemical Synthesis of Analgesics : The compound is involved in the synthesis of central analgesics like tapentadol hydrochloride, highlighting its role in the production of pain relief medications (Yuhua, 2010).

properties

IUPAC Name

methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZUOHUAFORHP-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743888
Record name Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride

CAS RN

72747-20-7
Record name Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.